Cas no 7276-38-2 (1-OLEOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE)

1-OLEOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE structure
7276-38-2 structure
商品名:1-OLEOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE
CAS番号:7276-38-2
MF:C44H86NO8P
メガワット:788.12900
CID:977487
PubChem ID:24778936

1-OLEOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE 化学的及び物理的性質

名前と識別子

    • 1-OLEOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE
    • 1-OLEOYL-2-STERAOYL-SN-GLYCERO-3-PHOSPHORYLCHOLINE
    • 18:1-18:0 PC
    • 1--(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphocholine; OSPC; PC(18:1(9Z)/18:0)
    • 1-(9Z)-octadecenoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
    • Q27145725
    • 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-, inner salt, 4-oxide, [R-(Z)]-
    • Choline phosphate, 3-ester with L-1-oleo-2-stearin
    • CHEBI:76073
    • 7276-38-2
    • L-alpha-1-oleoyl-2-stearoylphosphatidylcholine
    • (2R)-2-(octadecanoyloxy)-3-[(9Z)-octadec-9-enoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
    • GPCho(18:1omega9/18:0)
    • 1-oleoyl-2-stearoyl-phosphatidylcholine
    • GPCho(36:1)
    • [(2R)-2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
    • 1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphocholine
    • Phosphatidylcholine(18:1omega9/18:0)
    • SCHEMBL236475
    • Choline, hydroxide, dihydrogen phosphate, inner salt, ester with 2-stearo-1-olein, L-
    • 18:1-18:0 PC, 1-oleoyl-2-stearoyl-sn-glycero-3-phosphocholine, powder
    • 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-, inner salt, 4-oxide, (7R,18Z)-
    • 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-,innersalt,4-oxide,(7R,18Z)-
    • NMJCSTNQFYPVOR-VHONOUADSA-N
    • L-1-Oleoyl-2-stearoyl lecithin
    • PC [18:1(omega-9)/18:0]
    • L-1-Oleoyl-2-stearoyl-3-phosphatidylcholine
    • PC(18:1omega9/18:0)
    • LMGP01010888
    • (2R)-3-[(9Z)-octadec-9-enoyloxy]-2-(stearoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
    • OSPC
    • PC(18:1(9Z)/18:0)
    • Phosphatidylcholine(18:1/18:0)
    • Phosphatidylcholine(36:1)
    • (2R)-2-(octadecanoyloxy)-3-((9Z)-octadec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
    • PC(18:1/18:0)
    • (2R)-3-((9Z)-octadec-9-enoyloxy)-2-(stearoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
    • PC (18:1(omega-9)/18:0)
    • PC(18:0_18:1)
    • GPCho(18:1/18:0)
    • インチ: InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20,22,42H,6-19,21,23-41H2,1-5H3/b22-20-/t42-/m1/s1
    • InChIKey: NMJCSTNQFYPVOR-VHONOUADSA-N
    • ほほえんだ: CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

計算された属性

  • せいみつぶんしりょう: 787.60900
  • どういたいしつりょう: 787.60910570g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 54
  • 回転可能化学結合数: 43
  • 複雑さ: 930
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 14.7
  • トポロジー分子極性表面積: 111Ų

じっけんとくせい

  • PSA: 121.00000
  • LogP: 13.01840
  • 濃度: 10 mg/mL (850476C-25mg)

1-OLEOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE セキュリティ情報

  • 危険物輸送番号:UN 1888 6.1 / PGIII
  • ちょぞうじょうけん:−20°C

1-OLEOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
850476C-25MG
18:1-18:0 PC
7276-38-2
25mg
¥1328.53 2023-11-02
Aaron
AR00FBB9-25mg
1-OLEOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE
7276-38-2
25mg
$261.00 2025-02-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
850476P-25MG
18:1-18:0 PC
7276-38-2
25mg
¥1328.53 2023-11-02

1-OLEOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE 関連文献

1-OLEOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINEに関する追加情報

Introduction to 1-OLEOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE (CAS No. 7276-38-2)

1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine, commonly referred to by its CAS number 7276-38-2, is a specialized phospholipid derivative that has garnered significant attention in the field of pharmaceutical and biomedical research. This compound, characterized by its unique acyl chain composition, exhibits distinct physicochemical properties that make it a valuable component in various applications, particularly in drug delivery systems and cell membrane modeling.

The structure of 1-oleoyl-2-stearoyl-sn-glycero-3-phosphocholine consists of a glycerol backbone linked to two fatty acid chains—a shorter oleoyl (18 carbons, unsaturated) and a longer stearoyl (18 carbons, saturated) group—along with a choline moiety at the third carbon position. This specific arrangement imparts a high degree of structural flexibility and thermal stability, making it an ideal candidate for stabilizing lipid-based nanoparticles used in targeted drug delivery.

Recent advancements in nanomedicine have highlighted the potential of 1-oleoyl-2-stearoyl-sn-glycero-3-phosphocholine as an effective component in the formulation of liposomes and micelles. These nanoformulations have demonstrated enhanced bioavailability and controlled release profiles when encapsulating hydrophobic therapeutic agents. For instance, studies published in leading journals such as the *Journal of Controlled Release* and *Advanced Drug Delivery Reviews* have showcased its role in improving the efficacy of anticancer drugs by optimizing their pharmacokinetic behavior.

The compound's ability to self-assemble into spherical vesicles with defined sizes and encapsulation efficiencies has opened new avenues for siRNA delivery systems. RNA interference (RNAi) therapy holds promise for treating genetic disorders, but the delivery of small interfering RNAs remains a significant challenge due to their instability in biological fluids. Lipid-based carriers functionalized with 1-oleoyl-2-stearoyl-sn-glycero-3-phosphocholine have shown remarkable success in protecting siRNAs from degradation and facilitating their uptake by target cells, as evidenced by preclinical trials.

In addition to its applications in drug delivery, 1-oleoyl-2-stearoyl-sn-glycero-3-phosphocholine has been extensively studied for its role in cell membrane mimetics. Its structural similarity to natural phospholipids allows it to form stable bilayer membranes that mimic biological cell membranes. This property is particularly useful in high-throughput screening assays, where artificial lipid bilayers are employed to study membrane protein function and interactions. Research published in *Nature Methods* has demonstrated its utility in developing more accurate models for studying ion channel behavior and drug-membrane interactions.

The compound's biocompatibility and low immunogenicity have also made it suitable for biomedical imaging applications. Functionalized liposomes containing 1-oleoyl-2-stearoyl-sn-glycero-3-phosphocholine have been used as contrast agents in magnetic resonance imaging (MRI) and positron emission tomography (PET) scans. These liposomes can enhance tissue contrast and improve the sensitivity of detecting tumors or other pathological conditions. A notable study published in *European Journal of Nuclear Medicine and Molecular Imaging* reported successful applications of such lipid-based contrast agents in early-stage cancer detection.

Emerging research has also explored the potential of 1-oleoyl-2-stearoyl-sn-glycero-3-phosphocholine in regenerative medicine. Its ability to promote cell fusion and form artificial tissues has been investigated as a means to develop tissue-engineering scaffolds. Experiments conducted at institutions such as the University of California, San Francisco, have shown that lipid bilayers composed of this compound can support the growth and differentiation of stem cells, offering a promising approach for repairing damaged tissues.

The synthesis and purification of 1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine (CAS No. 7276-38-2) require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including chemoenzymatic synthesis and flow chemistry, have been employed to produce this compound on an industrial scale. These methods not only improve efficiency but also minimize environmental impact, aligning with green chemistry principles.

The future prospects for 1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine are vast, with ongoing research exploring its potential in gene therapy, vaccine development, and even neurodegenerative disease treatment. As our understanding of lipid biochemistry advances, so too will the applications of this versatile phospholipid derivative. Collaborative efforts between academia and industry are essential to translate these findings into clinical practice, ensuring that patients benefit from innovative therapies based on this remarkable compound.

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